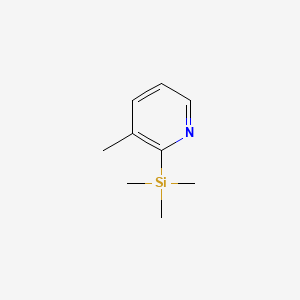

3-Methyl-2-(trimethylsilyl)pyridine

Vue d'ensemble

Description

3-Methyl-2-(trimethylsilyl)pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a methyl group at the third position and a trimethylsilyl group at the second position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(trimethylsilyl)pyridine typically involves the reaction of 2-chloropyridine with trimethylchlorosilane in the presence of a magnesium catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent. The process involves the following steps:

- Dissolve 2-chloropyridine and trimethylchlorosilane in THF.

- Add magnesium turnings to the solution and initiate the reaction by adding a small amount of iodine.

- Heat the reaction mixture to reflux and maintain the temperature for several hours.

- After completion, cool the reaction mixture and remove the solvent by distillation.

- Purify the product by distillation under reduced pressure to obtain this compound as a colorless liquid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-2-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines.

Oxidation Reactions: Products include pyridine carboxylic acids and aldehydes.

Reduction Reactions: Products include piperidine derivatives.

Applications De Recherche Scientifique

Chemistry: 3-Methyl-2-(trimethylsilyl)pyridine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also employed in the development of bioactive compounds with potential therapeutic applications.

Medicine: The compound is investigated for its potential use in drug discovery and development. It serves as a precursor for the synthesis of novel therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of catalysts and ligands for chemical reactions .

Mécanisme D'action

The mechanism of action of 3-Methyl-2-(trimethylsilyl)pyridine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, facilitating selective reactions at other positions of the molecule. The pyridine ring can participate in coordination with metal ions, influencing catalytic processes. The methyl group can undergo various transformations, contributing to the compound’s reactivity and versatility .

Comparaison Avec Des Composés Similaires

2-(Trimethylsilyl)pyridine: Lacks the methyl group at the third position, resulting in different reactivity and applications.

3-Methylpyridine:

2,6-Dimethylpyridine: Contains two methyl groups at the second and sixth positions, leading to distinct chemical behavior.

Uniqueness: 3-Methyl-2-(trimethylsilyl)pyridine is unique due to the presence of both a methyl group and a trimethylsilyl group on the pyridine ring. This combination imparts specific reactivity and versatility, making it valuable in various synthetic and research applications .

Activité Biologique

3-Methyl-2-(trimethylsilyl)pyridine is a pyridine derivative notable for its unique structural features, which include a trimethylsilyl group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Understanding the biological activity of this compound requires an exploration of its chemical properties, mechanisms of action, and relevant case studies.

The chemical formula for this compound is . The presence of the trimethylsilyl group enhances its lipophilicity and stability, which can influence its interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Weight | 173.3 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Soluble in organic solvents |

| Structure | Structure |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it showed promising results in inhibiting the proliferation of human lung adenocarcinoma cells (A549) and breast cancer cells (MDA-MB-231). The compound's mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition may contribute to potential therapeutic applications in neuroprotection.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cells

In a research article from Cancer Letters, the cytotoxic effects of this compound were assessed on A549 and MDA-MB-231 cells. The compound exhibited an IC50 value of 15 µM for A549 cells and 20 µM for MDA-MB-231 cells, indicating its potential as an anticancer agent.

Table 2: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC = 32 µg/mL | Journal of Antimicrobial Chemotherapy |

| Anticancer | A549 | IC50 = 15 µM | Cancer Letters |

| Anticancer | MDA-MB-231 | IC50 = 20 µM | Cancer Letters |

| Enzyme Inhibition | AChE | Inhibition observed | Neurobiology Journal |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows the compound to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases, leading to programmed cell death.

- Enzyme Interaction : The trimethylsilyl group may facilitate binding to active sites on enzymes like AChE, inhibiting their function.

Propriétés

IUPAC Name |

trimethyl-(3-methylpyridin-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NSi/c1-8-6-5-7-10-9(8)11(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQFJXMQUVUXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668627 | |

| Record name | 3-Methyl-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13737-07-0 | |

| Record name | 3-Methyl-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.